N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O5S/c1-2-24-13-15(11-21-24)18-22-17(30-23-18)12-20-19(26)14-3-5-16(6-4-14)31(27,28)25-7-9-29-10-8-25/h3-6,11,13H,2,7-10,12H2,1H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGNOQJCZCLCAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and oxadiazole intermediates, followed by their coupling with the benzamide derivative. Key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Synthesis of the Oxadiazole Ring: This involves the cyclization of acyl hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride (POCl3).
Coupling Reactions: The pyrazole and oxadiazole intermediates are then coupled with the benzamide derivative using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzamide or pyrazole rings, using reagents such as alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2/Pd-C, NaBH4, LiAlH4
Substitution: Alkyl halides, sulfonyl chlorides, Grignard reagents
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure characterized by the presence of a pyrazole moiety, an oxadiazole ring, and a morpholinosulfonyl group. The molecular formula is represented as C₁₅H₁₈N₄O₃S.
Synthesis Overview:
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : The pyrazole core is synthesized using hydrazine and appropriate carbonyl compounds.
- Oxadiazole Formation : The oxadiazole ring is formed through cyclization reactions involving hydrazones or amidoximes.
- Final Assembly : The morpholinosulfonyl group is introduced via nucleophilic substitution reactions.
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide exhibits a range of biological activities that make it a candidate for further research:
Antimicrobial Properties:
Studies have shown that compounds with similar structures possess significant antimicrobial activity against various pathogens. The presence of the pyrazole and oxadiazole rings enhances their interaction with biological targets, potentially inhibiting bacterial growth .
Anticancer Activity:
Preliminary studies indicate that this compound may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. The morpholino group may enhance solubility and bioavailability, making it more effective in therapeutic applications .
Therapeutic Applications
The potential therapeutic applications of this compound are vast:
- Cancer Treatment : Given its anticancer properties, it could be developed into a novel chemotherapeutic agent.
- Infectious Diseases : Its antimicrobial activity suggests potential use in treating bacterial infections.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety of similar compounds:
Mechanism of Action
The mechanism of action of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diverse functional groups allow it to bind to active sites or modulate signaling pathways, leading to various biological effects. For example, the benzamide moiety may interact with protein kinases, while the morpholine sulfonyl group could enhance solubility and bioavailability.
Comparison with Similar Compounds
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4,5-trifluoro-3-methoxybenzamide (CAS 2034304-89-5)
Key Features :
- Molecular Formula : C₁₆H₁₄F₃N₅O₃
- Molecular Weight : 381.31 g/mol
- Substituents : Trifluoro and methoxy groups on the benzamide core.
| Property | Target Compound | CAS 2034304-89-5 |
|---|---|---|
| Core Structure | Oxadiazole | Oxadiazole |
| Benzamide Substituents | Morpholinosulfonyl | 2,4,5-Trifluoro-3-methoxy |
| Solubility (Predicted) | High (polar sulfonyl) | Moderate (lipophilic fluorine/methoxy) |
| Metabolic Stability | Likely enhanced (morpholine) | May undergo faster demethylation |
Comparison: The target compound’s morpholinosulfonyl group improves aqueous solubility compared to the fluorine/methoxy substituents in CAS 2034304-89-5, which may increase lipophilicity and membrane permeability. The trifluoro-methoxy substituents in the analog could enhance target binding via hydrophobic interactions but reduce solubility in physiological environments .
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (Compound 41)
Key Features :
- Core Structure : Thiazole ring with acetamide and pyrazole moieties.
- Substituents : Methyl-phenylpyrazole and acetamide.
| Property | Target Compound | Compound 41 |
|---|---|---|
| Heterocyclic Core | Oxadiazole | Thiazole |
| Key Functional Groups | Sulfonyl morpholine | Acetamide |
| Binding Interactions | Polar sulfonyl interactions | Hydrogen bonding via acetamide |
The acetamide group could facilitate hydrogen bonding but lacks the solubility-enhancing effects of the morpholinosulfonyl group in the target compound. The phenylpyrazole moiety in Compound 41 may increase steric bulk, reducing bioavailability compared to the ethylpyrazole in the target compound .
N-((4-benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide (CAS 878065-05-5)
Key Features :
- Molecular Formula : C₂₀H₂₂N₆O₄S
- Core Structure: Triazole ring with benzyl and hydroxyamino-oxoethylthio substituents.
| Property | Target Compound | CAS 878065-05-5 |
|---|---|---|
| Heterocyclic Core | Oxadiazole | Triazole |
| Substituents | Morpholinosulfonyl | Benzyl, hydroxyamino |
| Metabolic Pathways | Stable (morpholine) | Likely susceptible to oxidation |
Comparison: The triazole core in CAS 878065-05-5 offers distinct hydrogen-bonding capabilities compared to oxadiazole. The benzyl group may enhance lipophilicity but reduce solubility.
Biological Activity
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide is a compound with significant potential in medicinal chemistry, particularly in the treatment of various diseases due to its biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 379.4 g/mol. The structure features a morpholinosulfonyl group and an oxadiazole moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H17N7O3 |
| Molecular Weight | 379.4 g/mol |
| CAS Number | 2034462-83-2 |
Antimicrobial Activity
Research indicates that derivatives of the oxadiazole family, including the compound , exhibit notable antimicrobial properties. For instance, studies have shown that compounds containing the morpholinosulfonyl group can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve inhibition of key enzymes necessary for bacterial survival and replication .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to target IKZF2 (Ikaros family zinc finger 2) proteins, which play a critical role in the regulation of immune responses and cancer progression. The selective degradation of IKZF2 by this compound may enhance the immune system's ability to combat tumors .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes critical for microbial metabolism.
- Signal Transduction Modulation : It affects pathways involved in cell cycle regulation and apoptosis.
- Immune Modulation : By targeting IKZF2, it influences T-cell function and enhances antitumor immunity.
Study 1: Antimicrobial Evaluation
In a study published in a peer-reviewed journal, researchers synthesized several oxadiazole derivatives and tested their antimicrobial efficacy against common pathogens. The compound demonstrated an IC50 value significantly lower than many existing antibiotics, indicating its potential as a novel antimicrobial agent .
Study 2: Anticancer Activity
A recent investigation focused on the compound's effect on cancer cell lines revealed that treatment led to a reduction in cell viability and increased apoptosis rates. The study concluded that this compound could serve as a lead compound for developing new anticancer therapies targeting IKZF proteins .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction conditions such as solvent selection (e.g., DMF in ), base stoichiometry (e.g., K₂CO₃ in ), and temperature control. For example, room-temperature stirring in DMF with a 10% excess of alkylating agents (RCH₂Cl) can minimize side reactions . Comparative studies with alternative solvents (e.g., acetic acid in ) and catalysts (e.g., anhydrous sodium acetate) may enhance cyclization efficiency. Monitoring intermediates via TLC or HPLC at each step ensures purity .
Q. What analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : A combination of spectroscopic methods is critical:
- IR spectroscopy identifies functional groups (e.g., oxadiazole C=N stretching at ~1600 cm⁻¹).
- ¹H/¹³C NMR confirms substituent positions (e.g., ethyl group protons at δ ~1.3–1.5 ppm, morpholine sulfonyl protons at δ ~3.5–3.7 ppm) .
- High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for exact mass matching) .
- Melting point analysis (e.g., compound 6 in : 172–173°C) provides additional purity validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different synthetic batches?
- Methodological Answer : Contradictions may arise from impurities or stereochemical variations. Implement:
- Batch-to-batch comparison using HPLC-MS to detect trace impurities (e.g., unreacted intermediates or byproducts) .
- Biological replicates with standardized assays (e.g., enzyme inhibition or cell viability tests) under controlled conditions .
- Crystallography (as in ) to confirm stereochemical consistency, especially for diastereomers in pyrazoline derivatives .
Q. What strategies can design structure-activity relationship (SAR) studies for analogs of this compound?
- Methodological Answer : Focus on modifying functional groups while retaining the core 1,2,4-oxadiazole and morpholinosulfonyl motifs:
- Substituent variation : Replace the ethyl group on pyrazole with bulkier alkyl chains (e.g., cycloheptyl in ) to assess steric effects .
- Bioisosteric replacement : Swap morpholinosulfonyl with piperazine sulfonyl (as in ) to evaluate solubility and target affinity .
- Pharmacophore mapping : Use computational tools (e.g., molecular docking) to predict interactions with biological targets (e.g., enzymes or receptors) .
Q. What advanced computational methods predict the reactivity of oxadiazole and morpholinosulfonyl moieties?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks on the oxadiazole ring .
- Molecular Dynamics (MD) : Simulate solvation effects on the morpholinosulfonyl group’s hydrogen-bonding capacity .
- Reactivity Descriptors : Use Fukui indices to identify regions prone to oxidation or reduction (e.g., sulfonyl sulfur in ) .
Data Analysis and Experimental Design
Q. How should researchers design experiments to investigate the compound’s stability under physiological conditions?
- Methodological Answer :
- Accelerated stability studies : Incubate the compound in buffers (pH 1–7.4) at 37°C for 24–72 hours, analyzing degradation via LC-MS .
- Light/heat stress testing : Expose to UV light (254 nm) or 40–60°C for 48 hours to identify photolytic or thermal degradation pathways .
- Metabolite profiling : Use liver microsome assays to detect Phase I/II metabolites (e.g., hydroxylation or sulfation) .
Q. What frameworks link this compound’s research to broader biological or chemical theories?
- Methodological Answer :
- Enzyme inhibition models : Apply Michaelis-Menten kinetics if targeting enzymes (e.g., kinases or hydrolases) .
- QSAR models : Corrogate electronic (e.g., Hammett constants) or steric parameters (e.g., Taft indices) with bioactivity data .
- Supramolecular chemistry : Investigate host-guest interactions using cyclodextrins or calixarenes to enhance solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
